

A Comparative Guide to the Analytical Profiles of Dibromoanthracene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromoanthracene-9,10-dione

Cat. No.: B1590843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 9,10-dibromoanthracene and its isomers. Due to the limited availability of comprehensive public data for **2,3-dibromoanthracene-9,10-dione**, this guide focuses on readily characterizable dibromoanthracene isomers to provide a valuable reference for researchers working with these compounds. The information presented herein has been compiled from various sources and is intended for research and informational purposes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 9,10-dibromoanthracene and several of its isomers. These properties are crucial for understanding the behavior of these compounds in various experimental setting.

Property	9,10-Dibromoanthracene	1,5-Dibromoanthracene	1,8-Dibromoanthracene	2,6-Dibromoanthracene	2,7-Dibromoanthracene
Molecular Formula	C ₁₄ H ₈ Br ₂				
Molecular Weight	336.02 g/mol				
Melting Point	221-222 °C	No data available	168 °C	No data available	268-270 °C[1]
Appearance	Yellow to orange powder/crystals[2]	No data available	No data available	White to Orange to Green powder to crystal	powder[1]
CAS Number	523-27-3	3278-82-8	131276-24-9	186517-01-1	63469-82-9

Spectroscopic Data Comparison

This section provides a comparison of the available spectroscopic data for 9,10-dibromoanthracene and its isomers.

¹H NMR Spectroscopy

Compound	Solvent	Chemical Shifts (ppm) and Coupling Constants (Hz)
9,10-Dibromoanthracene	CDCl ₃	δ 8.59 (d, J=9.2 Hz), 7.63 (d, J=9.2 Hz)

¹³C NMR Spectroscopy

Compound	Solvent	Chemical Shifts (ppm)
9,10-Dibromoanthracene	CDCl ₃	131.1, 128.4, 127.5, 125.8

Infrared (IR) Spectroscopy

Compound	Technique	Key Absorption Bands (cm ⁻¹)
9,10-Dibromoanthracene	KBr Wafer	Data not readily available
1,8-Dibromoanthracene	Vapor Phase	Data not readily available

Mass Spectrometry (MS)

Compound	Ionization Method	Key m/z Peaks
9,10-Dibromoanthracene	Electron Ionization (EI)	336 (M ⁺), 176
1,8-Dibromoanthracene	GC-MS	336 (M ⁺), 176

UV-Vis Spectroscopy

Compound	Solvent	λmax (nm)
9,10-Dibromoanthracene	Not specified	Data not readily available

Experimental Protocols

Detailed experimental protocols for the acquisition of analytical data are crucial for reproducibility. Below are generalized procedures for the techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

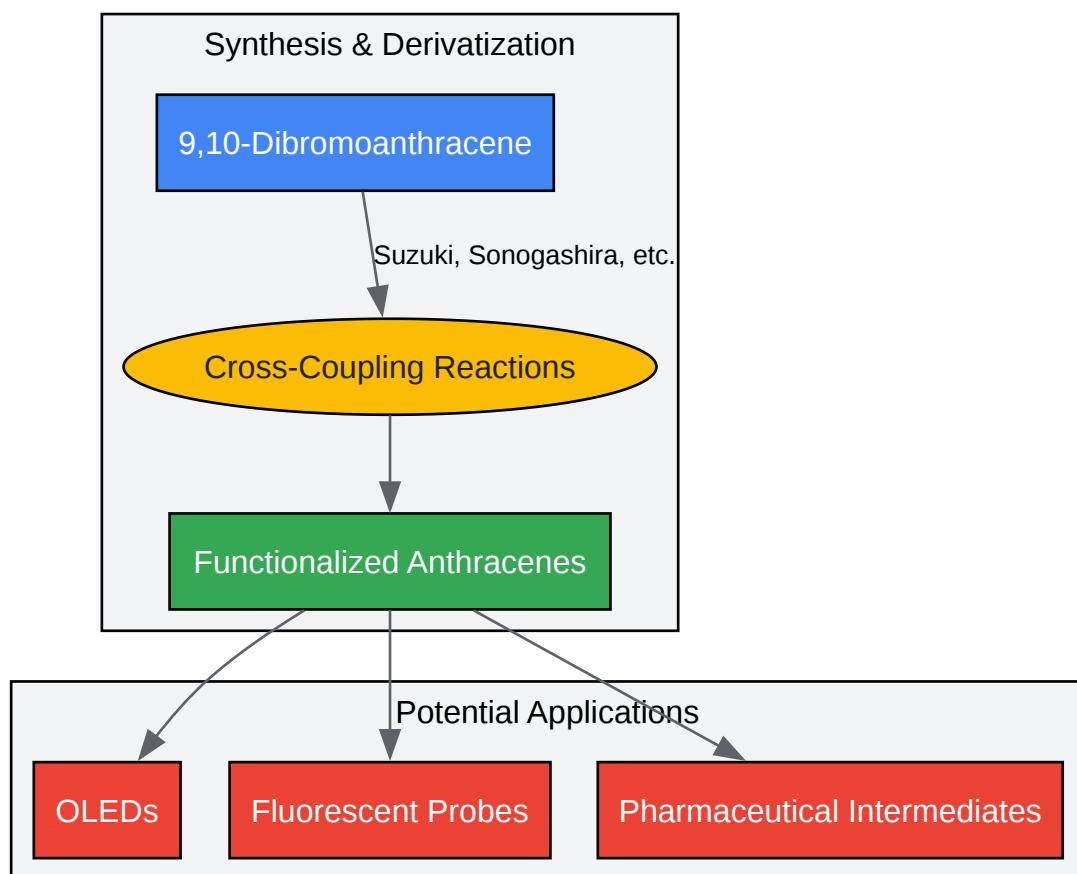
A sample of the dibromoanthracene isomer (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).

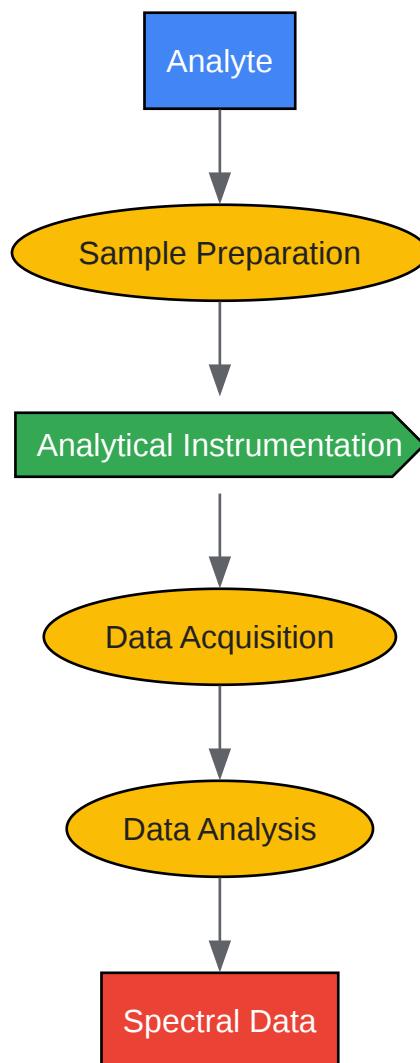
Mass Spectrometry (MS)


Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Applications and Workflow


Dibromoanthracene derivatives are valuable building blocks in materials science and medicinal chemistry. Their utility stems from the reactivity of the carbon-bromine bonds, which allows for the synthesis of more complex molecules through various cross-coupling reactions.

[Click to download full resolution via product page](#)

Synthetic utility of 9,10-dibromoanthracene.

The diagram above illustrates a general workflow where 9,10-dibromoanthracene is used as a precursor in cross-coupling reactions to generate functionalized anthracene derivatives. These derivatives have potential applications in various fields, including the development of Organic Light-Emitting Diodes (OLEDs), fluorescent probes for biological imaging, and as intermediates in the synthesis of pharmaceutical compounds.^{[2][3]}

[Click to download full resolution via product page](#)

General analytical workflow for compound characterization.

This workflow outlines the standard process for the analytical characterization of a chemical compound. The process begins with sample preparation, followed by analysis using various instrumental techniques. The acquired data is then processed and analyzed to yield the final spectral information, which is used for structural elucidation and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. bloomtechz.com [bloomtechz.com]
- To cite this document: BenchChem. [A Comparative Guide to the Analytical Profiles of Dibromoanthracene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590843#cross-referencing-analytical-data-for-2-3-dibromoanthracene-9-10-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com